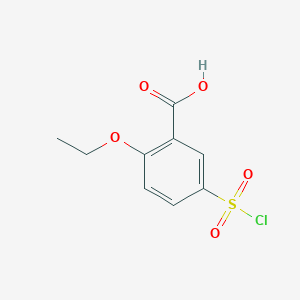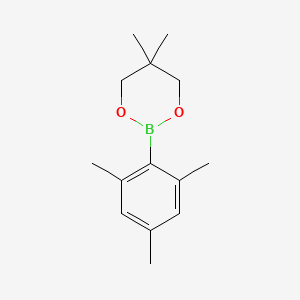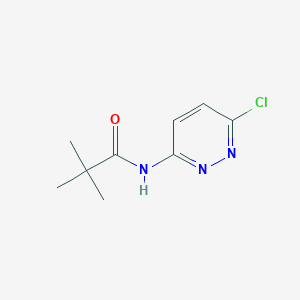
N-(6-Chloropyridazin-3-yl)pivalamide
Übersicht
Beschreibung
“N-(6-Chloropyridazin-3-yl)pivalamide” is a chemical compound with the CAS Number: 147362-88-7 . It has a molecular weight of 213.67 and its IUPAC name is N-(6-chloro-3-pyridazinyl)-2,2-dimethylpropanamide .
Synthesis Analysis
The synthesis of “N-(6-Chloropyridazin-3-yl)pivalamide” can be achieved from 6-Chloropyridazin-3-amine and Pivaloyl chloride .Molecular Structure Analysis
The InChI code for “N-(6-Chloropyridazin-3-yl)pivalamide” is 1S/C9H12ClN3O/c1-9(2,3)8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
“N-(6-Chloropyridazin-3-yl)pivalamide” is a solid at room temperature . It has a predicted boiling point of 436.3±30.0 °C and a predicted density of 1.253±0.06 g/cm3 . The compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-(6-Chloropyridazin-3-yl)pivalamide has been studied for its reactions with various electrophilic compounds, demonstrating strong nucleophilic behavior. For instance, reactions in different solvents and conditions have yielded various pivalamide derivatives with potential antibacterial properties. These derivatives have shown high inhibition activity against certain bacteria, indicating their potential for developing new antibacterial agents (Al-Romaizan, 2019).
Catalytic Applications
Research has also focused on the catalytic properties of related compounds. For instance, Rh(III)-catalyzed direct C-H amination of N-pivaloyloxy benzamides with N-chloroamines at room temperature has been achieved, highlighting the potential of these compounds in selective mono- and diamination reactions to create valuable benzamide or aminoaniline derivatives. Such studies indicate the broad utility of N-(6-Chloropyridazin-3-yl)pivalamide and its derivatives in organic synthesis and catalysis (Grohmann, Wang, & Glorius, 2012).
Drug Discovery and Development
In the context of drug discovery, certain derivatives of N-(6-Chloropyridazin-3-yl)pivalamide, such as potent s-cis-locked bithiazole correctors of DeltaF508 cystic fibrosis transmembrane conductance regulator, have shown significant potential in cystic fibrosis therapy. These studies provide insights into how structural modifications can enhance the corrector activity of compounds, opening new avenues for the treatment of cystic fibrosis (Yu et al., 2008).
Antimicrobial and Antitubercular Agents
Some derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. For example, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized, demonstrating significant activity against Mycobacterium tuberculosis. This research underlines the compound's relevance in addressing global health challenges like tuberculosis (Srinivasarao et al., 2020).
Corrosion Inhibition
Furthermore, pyridazine derivatives, including those structurally related to N-(6-Chloropyridazin-3-yl)pivalamide, have been investigated for their corrosion inhibition properties on mild steel in acidic media. These studies have implications for industrial applications, particularly in protecting metals from corrosion in harsh environments (Mashuga, Olasunkanmi, & Ebenso, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(6-chloropyridazin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-9(2,3)8(14)11-7-5-4-6(10)12-13-7/h4-5H,1-3H3,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJOBCNIMHAKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447690 | |
| Record name | Propanamide, N-(6-chloro-3-pyridazinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-Chloropyridazin-3-yl)pivalamide | |
CAS RN |
147362-88-7 | |
| Record name | N-(6-Chloro-3-pyridazinyl)-2,2-dimethylpropanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147362-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanamide, N-(6-chloro-3-pyridazinyl)-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



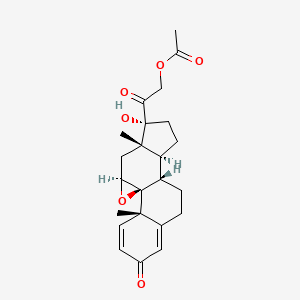

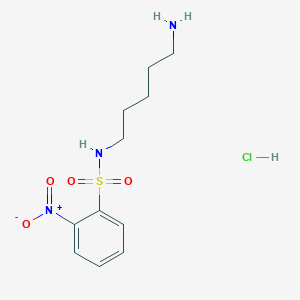
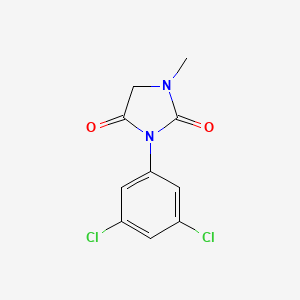

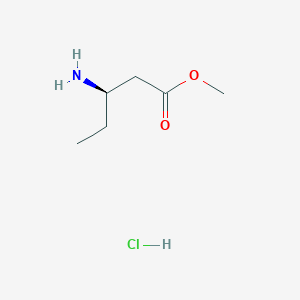
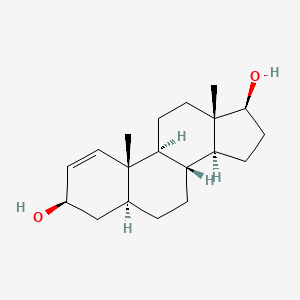
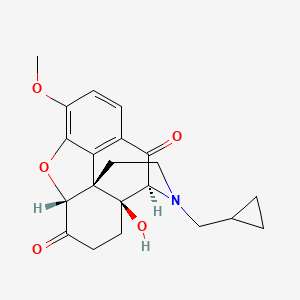
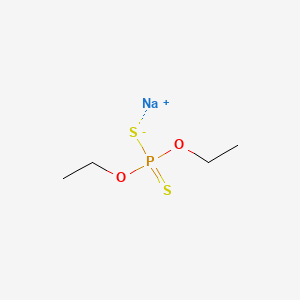
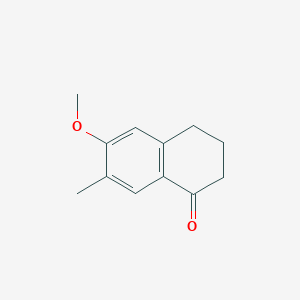
![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)
